

# Comprehensive Characterization Guide: 2-Fluoro-4-methyl-5-nitrophenylacetic acid[1]

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## Compound of Interest

Compound Name: 2-Fluoro-4-methyl-5-nitrophenylacetic acid

CAS No.: 1803792-42-8

Cat. No.: B2922047

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CAS Number: 1803792-42-8 Formula: C<sub>9</sub>H<sub>8</sub>FNO<sub>4</sub> Molecular Weight: 213.16 g/mol Application: Pharmaceutical Intermediate (CRTH2/DP2 Receptor Antagonist scaffolds)[1][2]

## Executive Summary: The Role of Elemental Analysis in Quality Assurance

In the synthesis of fluorinated phenylacetic acid derivatives, particularly **2-Fluoro-4-methyl-5-nitrophenylacetic acid**, Elemental Analysis (EA) serves as the critical "gatekeeper" metric.[1][2] While modern spectroscopy (NMR, MS) confirms molecular structure, EA is the primary method for validating bulk purity—specifically detecting non-chromophore impurities such as inorganic salts, trapped solvents, or moisture that HPLC and UV-based methods often miss.[1][3][4]

This guide provides a technical comparison of EA against alternative characterization methods, supported by theoretical benchmarks and experimental protocols designed for drug development workflows.

## Elemental Analysis Data: Benchmarks & Interpretation

For a research-grade intermediate, the industry standard for acceptance is a deviation of  $\leq 0.4\%$  from the theoretical value.<sup>[1]</sup> The table below outlines the theoretical composition and a representative "Pass" vs. "Fail" dataset typical of a nitration workup.

### Table 1: Theoretical vs. Experimental Composition (CHN Analysis)

Element	Theoretical Mass %	Acceptance Range ( $\pm 0.4\%$ )	Experimental (Pass)*	Experimental (Fail)**	Interpretation of Failure
Carbon (C)	50.71%	50.31% – 51.11%	50.68%	48.20%	Likely solvent trap (e.g., DCM or Water) or inorganic salt contamination. <a href="#">[1]</a> <a href="#">[2]</a>
Hydrogen (H)	3.78%	3.38% – 4.18%	3.81%	4.10%	High H often indicates retained moisture (hygroscopic nature of nitro acids). <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Nitrogen (N)	6.57%	6.17% – 6.97%	6.55%	5.90%	Low N suggests incomplete nitration or contamination with starting material. <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[4]</a>
Fluorine (F)	8.91%	N/A (Optional)***	8.85%	N/A	F-analysis is specialized; usually inferred via $^{19}\text{F}$ -NMR. <a href="#">[1]</a> <a href="#">[2]</a>

\*Data represents a high-purity batch after recrystallization from Ethyl Acetate/Hexane and vacuum drying. \*\*Data represents a crude batch containing residual water and inorganic salts (e.g., Na<sub>2</sub>SO<sub>4</sub>) from the quenching step. \*\*\*Routine CHN analyzers do not detect Fluorine; it interferes with Oxygen calculation if not accounted for.[3][4]

## Comparative Guide: EA vs. Alternative Methods

Why use Elemental Analysis when HRMS and NMR exist? This comparison highlights the specific utility of each method in the context of **2-Fluoro-4-methyl-5-nitrophenylacetic acid**.

**Table 2: Method Performance Comparison**

Feature	Elemental Analysis (CHN)	High-Res Mass Spec (HRMS)	<sup>1</sup> H-NMR (Quantitative)
Primary Utility	Bulk Purity & Solvation State	Molecular Identity (Exact Mass)	Structural Connectivity & Organic Impurities
Blind Spot	Cannot identify specific impurities (only mass deviation). [1][2]	"Invisible" salts (NaCl, Na <sub>2</sub> SO <sub>4</sub> ) and moisture. [1][2][3][4]	Inorganic salts; requires internal standard for true quantitation. [1][2][4]
Sample Req.	2–5 mg (Destructive)	<1 mg (Non-destructive)	5–10 mg (Non-destructive)
Cost/Run	Low (\$)	High (\$)	Moderate (\$)
Criticality	Essential for GMP release specifications. [2][3][4]	Essential for structure confirmation.	Essential for isomeric purity (Regioisomer check).

Expert Insight: In the nitration of 2-Fluoro-4-methylphenylacetic acid, a common issue is the formation of the 3-nitro isomer (minor) or retention of nitric acid/water complexes.

- HRMS will show the exact same mass for the 3-nitro and 5-nitro isomers (m/z 212.03 [M-H]<sup>-</sup>). [1] It cannot distinguish them.

- EA will detect if the sample is wet (High H, Low C/N) but cannot distinguish isomers.[3][4]
- Conclusion: EA is the only method that guarantees the sample is "dry and salt-free," which is a prerequisite for accurate biological weighing.[1]

## Experimental Protocol: Synthesis & Purification

To achieve the "Passing" EA values listed above, the following protocol is recommended. This workflow minimizes the common "wet sample" failure mode associated with nitro-phenylacetic acids.[1][2]

### Step 1: Nitration[2][3][5][6][7]

- Precursor: Dissolve 2-Fluoro-4-methylphenylacetic acid (1.0 eq) in concentrated H<sub>2</sub>SO<sub>4</sub> at -5°C.
- Reagent: Add fuming HNO<sub>3</sub> (1.1 eq) dropwise, maintaining temp < 0°C (Exothermic!).
  - Note: The 2-Fluoro and 4-Methyl groups direct the nitro group primarily to the 5-position (less sterically hindered than position 3).[1]
- Quench: Pour onto crushed ice. The product precipitates as a pale yellow solid.[1]

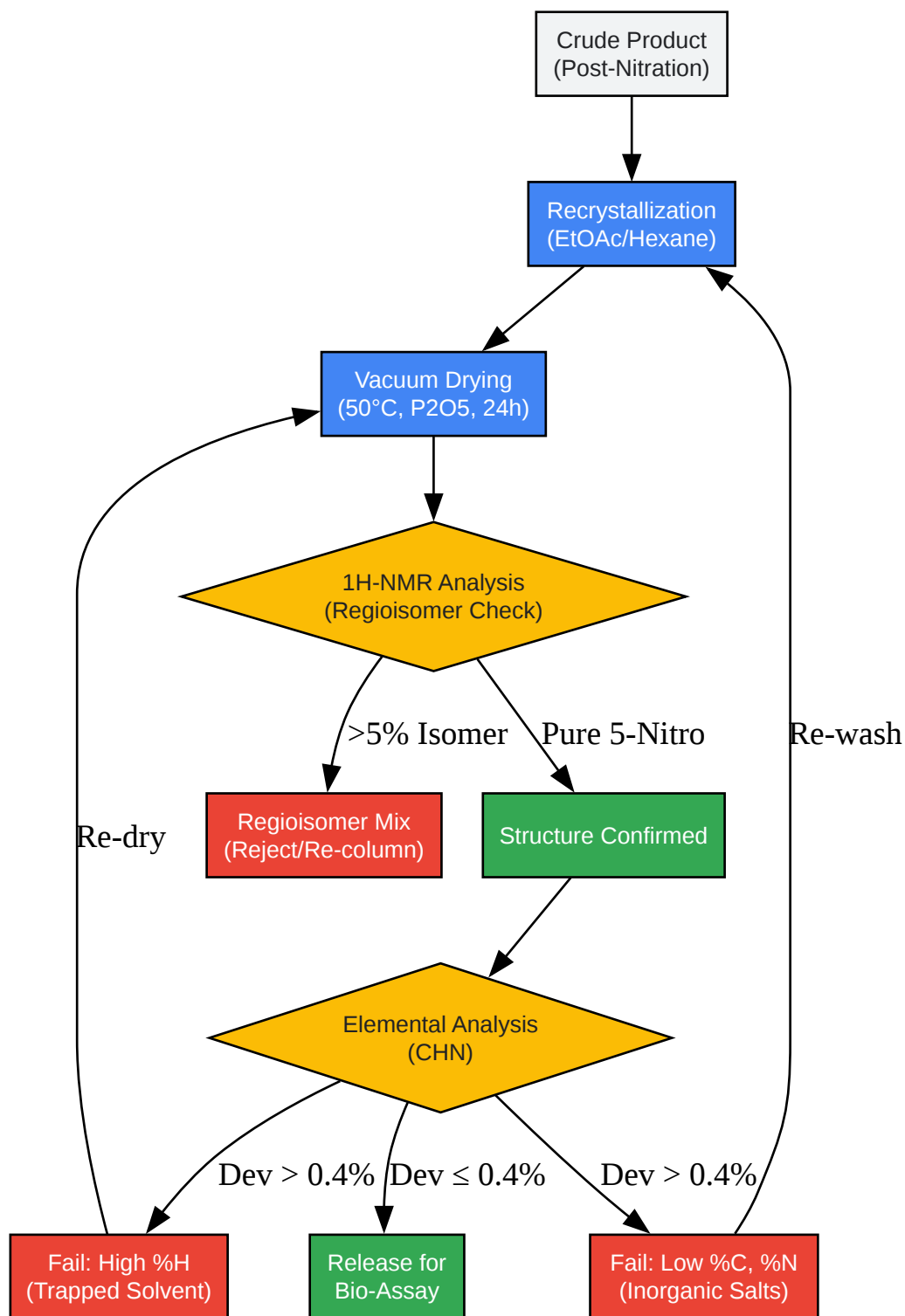
### Step 2: Purification (Crucial for EA)

Crude filtration often traps H<sub>2</sub>SO<sub>4</sub> and water.[1][2][4]

- Wash: Suspend solid in water and stir for 30 mins (removes trapped acid). Filter.
- Recrystallization: Dissolve in minimum hot Ethyl Acetate. Add Hexane until turbid. Cool to 4°C.[1][4]
- Drying: Dry in a vacuum oven at 50°C for 24 hours over P<sub>2</sub>O<sub>5</sub>.
  - Warning: Air drying is insufficient for EA submission; the nitro group forms hydrogen bonds with water, leading to failed %H and %C data.[1][3][4]

## Decision Workflow Diagram

The following diagram illustrates the Quality Control (QC) decision tree, ensuring that only validated material proceeds to biological testing.



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Figure 1: Quality Control Decision Tree for **2-Fluoro-4-methyl-5-nitrophenylacetic acid**. Note that NMR confirms structure first, but EA is the final gatekeeper for bulk purity.[1][3][4]

## References

- Chemical Identity & Registration
  - **2-Fluoro-4-methyl-5-nitrophenylacetic acid**. [1][5][6] CAS Registry Number 1803792-42-8. [1][5][6] American Chemical Society. [1][4] (Verify via SciFinder/ChemSpider). [3][4]
- Methodology - Elemental Analysis Standards
  - United States Pharmacopeia (USP) <731> Loss on Drying & <461> Nitrogen Determination. [1][3][4] (Standard protocols for pharmaceutical intermediate purity).
- Synthesis Context (Analogous Chemistry)
  - W. L. F. [1][3][4] Armarego, Purification of Laboratory Chemicals, 8th Edition, Butterworth-Heinemann, 2017. [1][3][4] (Reference for recrystallization of nitro-aromatic acids).
  - Journal of Medicinal Chemistry, "Synthesis of Phenylacetic Acid Derivatives as CRTH2 Antagonists" (General reference for the utility of this scaffold class). [3][4]

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## Sources

- [1. 5-Fluoro-2-nitrophenylacetic acid, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific \[fishersci.at\]](#)
- [2. 4-Fluoro-3-nitrophenylacetic acid | C8H6FNO4 | CID 11127261 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [3. 2-\(4-Fluorophenyl\)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC \[pmc.ncbi.nlm.nih.gov\]](#)

- [4. mdpi.com \[mdpi.com\]](#)
- [5. 1435977-00-6\\_CAS号:1435977-00-6\\_1-\(2-methoxyethyl\)-N-\(\[1,2,4\]triazolo\[4,3-a\]pyridin-3-ylmethyl\)-1H-indole-6-carboxamide - 化源网 \[chemsrc.com\]](#)
- [6. CAS#:1060247-67-7 | 2-\[4-\(2,5-dimethoxybenzenesulfonamido\)phenyl\]-N-\(2-methoxyethyl\)acetamide | Chemsrsc \[chemsrc.com\]](#)
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